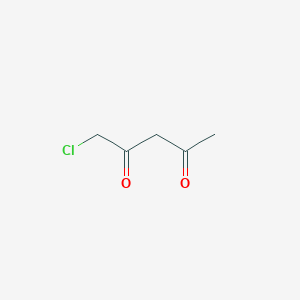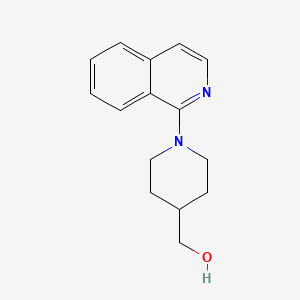
(1-isoquinolin-1-ylpiperidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-isoquinolin-1-ylpiperidin-4-yl)methanol: is a chemical compound that features a unique structure combining an isoquinoline ring and a piperidine ring connected via a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-isoquinolin-1-ylpiperidin-4-yl)methanol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the reduction of isoquinoline with a suitable reducing agent, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the addition of a methanol group to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: (1-isoquinolin-1-ylpiperidin-4-yl)methanol can undergo oxidation reactions, where the methanol group is oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学研究应用
Chemistry: In chemistry, (1-isoquinolin-1-ylpiperidin-4-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It is used in the development of bioactive molecules and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the design of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial synthesis of pharmaceuticals and fine chemicals. Its versatility makes it a valuable building block in the production of various chemical products.
作用机制
The mechanism of action of (1-isoquinolin-1-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline core but lacks the piperidine ring and methanol group.
Isoquinoline: A simpler structure with only the isoquinoline ring.
Piperidine: Contains only the piperidine ring without the isoquinoline and methanol groups.
Uniqueness: (1-isoquinolin-1-ylpiperidin-4-yl)methanol is unique due to its combination of the isoquinoline and piperidine rings connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
(1-isoquinolin-1-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C15H18N2O/c18-11-12-6-9-17(10-7-12)15-14-4-2-1-3-13(14)5-8-16-15/h1-5,8,12,18H,6-7,9-11H2 |
InChI 键 |
WGGCHTXQUMQYGF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CO)C2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
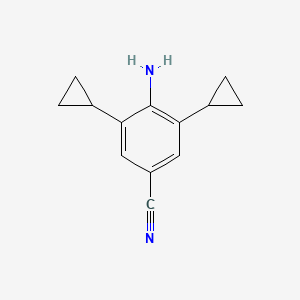
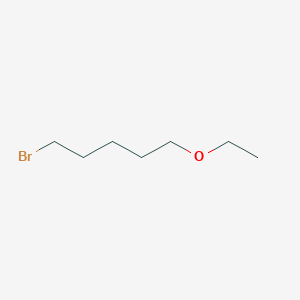
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)
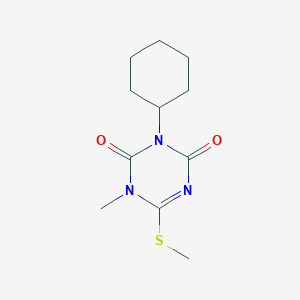
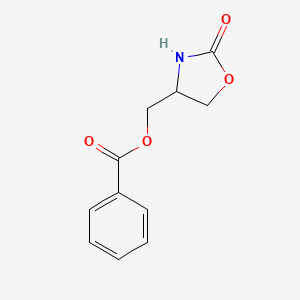
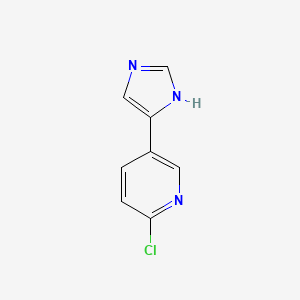
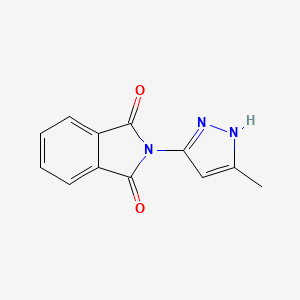
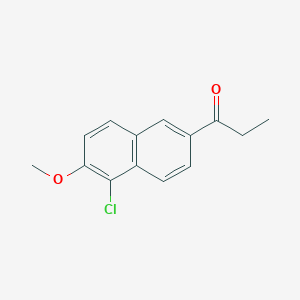
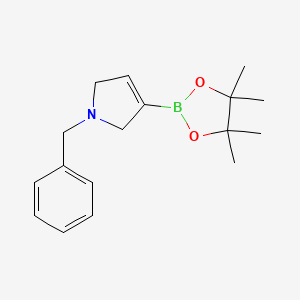
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)
![7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8687667.png)
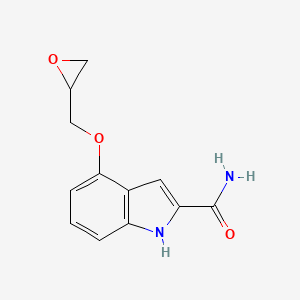
![Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B8687686.png)
